N-Desmethyl O-Methyl Clobazam, also known as N-desmethylclobazam, is a significant metabolite of clobazam, a medication primarily used for managing seizures associated with Lennox-Gastaut syndrome and other epilepsy forms. Clobazam belongs to the benzodiazepine class, specifically the 1,5-benzodiazepines, which differ chemically from the more common 1,4-benzodiazepines. This compound is notable for its pharmacological properties, particularly its selective action on GABA_A receptor subtypes, which are critical in regulating neuronal excitability.
N-Desmethyl O-Methyl Clobazam is produced in the human body through the metabolism of clobazam. The primary metabolic pathways involve N-demethylation and hydroxylation, primarily catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2C19. This metabolite has been shown to circulate at significantly higher concentrations than its parent compound, leading to its recognition as an active therapeutic agent in its own right.
N-Desmethyl O-Methyl Clobazam is classified as a small molecule drug and falls under the category of psychoactive substances due to its effects on the central nervous system. It is recognized for its role as a positive allosteric modulator of GABA_A receptors, particularly favoring α2 subunits over α1 subunits, which contributes to its reduced sedative effects compared to other benzodiazepines.
The synthesis of N-desmethyl O-methyl Clobazam typically follows the metabolic pathways of clobazam. The primary method involves the N-demethylation process where the methyl group attached to the nitrogen atom is removed. This reaction is facilitated by liver enzymes, predominantly CYP3A4.
The synthesis can be summarized in the following steps:
The purity and yield of synthesized N-desmethyl O-methyl Clobazam can vary based on the specific conditions and methods employed during synthesis.
N-Desmethyl O-Methyl Clobazam has a complex molecular structure characterized by a benzodiazepine backbone. Its chemical formula is , with a molecular weight averaging approximately 286.713 g/mol.
The structure features a chloro substituent and multiple rings that contribute to its pharmacological activity.
N-Desmethyl O-Methyl Clobazam participates in various chemical reactions primarily related to its metabolic pathways. Its formation from clobazam involves:
Details regarding specific reaction mechanisms are often studied using chromatographic techniques to analyze metabolites in biological samples.
N-Desmethyl O-Methyl Clobazam functions primarily as a positive allosteric modulator at GABA_A receptors. It exhibits a preference for α2 subunit-containing receptors over α1 subunit-containing receptors. This selectivity contributes to its therapeutic effects while minimizing sedative side effects typically associated with other benzodiazepines.
Research indicates that at therapeutic doses, N-desmethylclobazam achieves plasma concentrations that are three to five times higher than those of clobazam itself. Its relative potency has been estimated to range from one-fifth to equal potency compared to clobazam concerning GABA_A receptor modulation.
These properties influence its bioavailability and pharmacokinetics.
N-Desmethyl O-Methyl Clobazam has significant potential in scientific research and clinical applications:
N-Desmethyl O-Methyl Clobazam (NDMC), chemically designated as Methyl 3-((4-chloro-2-(phenylamino)phenyl)amino)-3-oxopropanoate (CAS: 2009208-96-0; Molecular Formula: C₁₆H₁₅ClN₂O₃; Molecular Weight: 318.8 g/mol), is a primary metabolite of the 1,5-benzodiazepine clobazam [3] [6]. Unlike conventional 1,4-benzodiazepines (e.g., diazepam), clobazam’s 1,5-diazepine ring configuration facilitates unique metabolic pathways, with NDMC formation representing a critical bioactivation step [4] [7]. This metabolite accounts for ~82% of urinary excretion products and achieves plasma concentrations 3–5 times higher than the parent compound after repeated dosing, underpinning its pharmacological dominance [7]. Its synthesis involves hepatic N-demethylation mediated primarily by cytochrome P450 enzymes (CYP3A4, CYP2C19), followed by esterification [3] [7].
NDMC exerts its effects through selective positive allosteric modulation of γ-aminobutyric acid type A (GABAₐ) receptors. Key mechanistic insights include:
Table 1: Comparative GABAₐ Receptor Binding Affinities
Compound | α₁-Subunit IC₅₀ (nM) | α₂-Subunit IC₅₀ (nM) | α₂/α₁ Selectivity Ratio |
---|---|---|---|
NDMC | 510 | 98 | 5.2 |
Clobazam | 220 | 110 | 2.0 |
Diazepam | 20 | 20 | 1.0 |
Data derived from recombinant receptor assays [1] [5].
The recognition of NDMC evolved through key milestones:
Table 2: Key Milestones in NDMC Research
Year | Event | Significance |
---|---|---|
1966 | Clobazam first synthesized | Foundation for NDMC discovery [4] |
1983 | Detection of NDMC as a major human metabolite | Initial pharmacokinetic characterization [7] |
1996 | Electrophysiological confirmation of NDMC’s GABAergic activity | Mechanistic validation [4] |
2011 | FDA approval of clobazam (Onfi®) for Lennox-Gastaut syndrome | Regulatory recognition of NDMC’s contributions [7] |
2016 | Preclinical proof of NDMC’s α₂-selectivity in neuropathic pain | Therapeutic expansion beyond epilepsy [1] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7